molecular formula C16H18N4O4 B2911376 3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034253-07-9

3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2911376
CAS No.: 2034253-07-9
M. Wt: 330.344
InChI Key: YVUJHQJUEJUJFJ-UHFFFAOYSA-N
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Description

3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is an organic compound with a complex structure that integrates multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common route may start with the preparation of 3-methoxypyrazin-2-ol, which is then reacted with appropriate reagents to introduce the pyrrolidine moiety. Subsequent steps include the introduction of the carbonyl group and the coupling of this intermediate with 1-methylpyridin-2(1H)-one under controlled conditions. Reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of 3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one would likely employ continuous flow synthesis techniques to enhance yield and efficiency. Reaction conditions would be optimized for large-scale production, including temperature control, pressure regulation, and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound may undergo oxidative reactions at various positions, particularly at the pyrazine and pyrrolidine rings.

  • Reduction: Reduction reactions might target the carbonyl group, converting it into a corresponding alcohol.

  • Substitution: Nucleophilic substitution can occur on the pyrazine ring, where the methoxy group might be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Reagents like sodium hydride in DMF (Dimethylformamide).

Major Products Formed

Depending on the type of reaction, products can include:

  • Alcohol derivatives from reduction.

  • Various substituted derivatives when undergoing substitution reactions.

Scientific Research Applications

Chemistry

Used as a building block for the synthesis of more complex molecules in organic chemistry research.

Biology

Investigated for its potential as a bioactive molecule in various biological assays.

Medicine

Examined for its pharmacological properties, potentially serving as a lead compound in drug discovery.

Industry

May be used in the development of novel materials with unique properties, including catalysts and sensors.

Mechanism of Action

Molecular Targets

The precise mechanism of action would depend on the specific context in which the compound is used. In pharmacology, it might interact with various enzymes or receptors in the body.

Pathways Involved

Potential pathways could include inhibition or activation of specific enzymes, interaction with DNA or RNA, or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one

  • 3-methoxy-1-methylpyridin-2(1H)-one

  • 3-pyrrolidine-1-carbonyl-pyridin-2(1H)-one

Uniqueness

The integration of the 3-methoxypyrazin-2-yl group confers unique electronic properties and reactivity, distinguishing it from other similar compounds. This uniqueness might translate into distinct pharmacological profiles or chemical behaviors.

This compound's multifaceted applications and chemical versatility make it an intriguing subject for ongoing research and development across various scientific disciplines.

Properties

IUPAC Name

3-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-19-8-3-4-12(15(19)21)16(22)20-9-5-11(10-20)24-14-13(23-2)17-6-7-18-14/h3-4,6-8,11H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUJHQJUEJUJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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